1-Bromo-2,3-dimethylbutane

Physicochemical Properties Process Chemistry Separation Science

1-Bromo-2,3-dimethylbutane (CAS 30540-31-9) is a primary alkyl bromide with the molecular formula C₆H₁₃Br and a molecular weight of 165.07 g/mol. It features a branched 2,3-dimethylbutyl carbon skeleton, with the bromine atom attached to a primary (1°) carbon.

Molecular Formula C6H13B
Molecular Weight 165.07 g/mol
CAS No. 30540-31-9
Cat. No. B3051029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2,3-dimethylbutane
CAS30540-31-9
Molecular FormulaC6H13B
Molecular Weight165.07 g/mol
Structural Identifiers
SMILESCC(C)C(C)CBr
InChIInChI=1S/C6H13Br/c1-5(2)6(3)4-7/h5-6H,4H2,1-3H3
InChIKeyCNNUHHAUPSXEKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-2,3-dimethylbutane (CAS 30540-31-9): Baseline Properties for Informed Procurement


1-Bromo-2,3-dimethylbutane (CAS 30540-31-9) is a primary alkyl bromide with the molecular formula C₆H₁₃Br and a molecular weight of 165.07 g/mol [1]. It features a branched 2,3-dimethylbutyl carbon skeleton, with the bromine atom attached to a primary (1°) carbon [2]. This structural arrangement positions it as a specialized electrophilic building block in organic synthesis, distinct from its secondary or tertiary structural isomers. The compound is typically supplied as a liquid with a purity specification of 95% .

1-Bromo-2,3-dimethylbutane: Why In-Class Primary Bromide Analogs Cannot Be Substituted Blindly


While 1-bromo-2,3-dimethylbutane belongs to the broad class of primary alkyl bromides, generic substitution with closely related isomers like 1-bromo-3,3-dimethylbutane or 1-bromo-2,2-dimethylbutane is scientifically unjustified. The specific location and pattern of methyl branching dictate the steric environment around the electrophilic carbon, which in turn governs the compound's rate in bimolecular nucleophilic substitution (SN2) reactions [1]. Furthermore, the presence of a stereocenter in its chiral (S)- or (R)-enantiomer forms (CAS 15164-29-1) introduces unique value for asymmetric synthesis applications, such as the preparation of the phytosterol campesterol, a property absent in achiral analogs .

Quantitative Differentiation of 1-Bromo-2,3-dimethylbutane Against Key Analogs: A Procurement-Focused Evidence Guide


Predicted Physicochemical Differentiation: Boiling Point and Vapor Pressure vs. 1-Bromo-3,3-dimethylbutane

1-Bromo-2,3-dimethylbutane exhibits a predicted boiling point of 135.1±8.0 °C at 760 mmHg and a vapor pressure of 9.7±0.2 mmHg at 25°C . These values differ from the isomeric 1-bromo-3,3-dimethylbutane (CAS 1647-23-0), which has a reported boiling point of 138°C and a vapor pressure of 8.53 mmHg at 25°C . The ~3°C difference in boiling point and the distinct vapor pressure are critical parameters for distillation-based purification and for designing vapor-phase reactions.

Physicochemical Properties Process Chemistry Separation Science

Steric Impact on SN2 Reactivity: Inferred Relative Rate vs. Less Hindered Primary Bromides

The SN2 reactivity of primary alkyl bromides is inversely correlated with steric bulk near the reaction center. Based on class-level trends, a more branched primary bromide like 1-bromo-2,3-dimethylbutane is expected to react slower than a linear analog like 1-bromobutane but faster than a neopentyl-type bromide like 1-bromo-2,2-dimethylpropane [1]. Educational models assign relative SN2 rates, positioning a branched primary bromide (isobutyl bromide) with a rate of 0.8, compared to a reference of 1.0 for a less hindered analog and 10⁻⁵ for an extremely hindered one [2].

Reaction Kinetics SN2 Mechanism Steric Hindrance

Chiral vs. Achiral Procurement: Enantiopure Form (S)-Enantiomer Enables Campesterol Synthesis

The (S)-enantiomer of 1-bromo-2,3-dimethylbutane (CAS 15164-29-1) is a documented reagent for the synthesis of Campesterol, a bioactive phytosterol . In contrast, the achiral racemic mixture (CAS 30540-31-9) or the (R)-enantiomer cannot be used to achieve the same stereochemical outcome in an asymmetric synthesis. This chiral differentiation is a binary, qualitative property with high procurement significance: the wrong form of the compound is useless for stereospecific applications.

Asymmetric Synthesis Phytosterol Chemistry Chiral Building Blocks

Supporting Evidence: Hazard Profile and Safe Handling Requirements

According to its Safety Data Sheet, 1-bromo-2,3-dimethylbutane is classified with GHS hazard statements H226 (Flammable liquid and vapor), H314 (Causes severe skin burns and eye damage), and H335 (May cause respiratory irritation) [1]. This profile necessitates specific storage (at room temperature, away from ignition sources) and handling (use of personal protective equipment, adequate ventilation) protocols [2]. While a direct comparison of hazard severity across analogs is not available, this information is essential for procurement and safe laboratory integration.

Laboratory Safety Chemical Hygiene GHS Classification

Validated Application Scenarios for 1-Bromo-2,3-dimethylbutane Based on Evidence


Chiral Pool Synthesis: Preparation of Campesterol and Related Phytosterols

The (S)-enantiomer (CAS 15164-29-1) is specifically used as an alkylating agent to introduce the chiral 2,3-dimethylbutyl side chain in the synthesis of campesterol, a phytosterol with potential cholesterol-lowering activity. This application is strictly dependent on the stereochemical purity of the reagent .

Process Chemistry Optimization for SN2 Alkylations

Due to its predicted intermediate SN2 reactivity—slower than a linear primary bromide but significantly faster than a neopentyl analog—1-bromo-2,3-dimethylbutane can be selected to fine-tune reaction kinetics in a process setting. This allows chemists to balance reaction rate with selectivity in the alkylation of sterically sensitive nucleophiles [1].

Design of Volatile Building Blocks in Multi-Step Synthesis

The specific physicochemical profile of 1-bromo-2,3-dimethylbutane, including a predicted boiling point of 135.1±8.0 °C, distinguishes it from other C6H13Br isomers. This data is critical for planning distillation-based purifications in a multi-step synthetic sequence, particularly when separating the desired product from reaction byproducts or when designing vapor-phase catalytic reactions .

Catalytic Mechanism Probing

1-Bromo-2,3-dimethylbutane has been used as a sterically defined substrate to investigate the activity and selectivity of solid acid catalysts, such as HZSM-5 zeolites and Nb₂O₅. Its unique branched structure helps in mapping the steric constraints of catalyst active sites, providing insights for catalyst design and optimization .

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